Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium

Catalog No.
S3470490
CAS No.
480445-43-0
M.F
C40H62O4P2Pd+2
M. Wt
775.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)pa...

CAS Number

480445-43-0

Product Name

Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium

IUPAC Name

dicyclohexyl(phenyl)phosphanium;palladium(2+);diacetate

Molecular Formula

C40H62O4P2Pd+2

Molecular Weight

775.3 g/mol

InChI

InChI=1S/2C18H27P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H3,(H,3,4);/q;;;;+2

InChI Key

KKCPMCQZOUJSAV-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2]

Cross-Coupling Reactions

Pd(dcppe)(OAc)2 is a particularly effective catalyst for cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. Pd(dcppe)(OAc)2 is especially useful for Suzuki-Miyaura couplings, which couple aryl or vinyl boronic acids with organic halides or triflates.

Here's an example of a Suzuki-Miyaura coupling reaction catalyzed by Pd(dcppe)(OAc)2:

Reference: Organic Chemistry by Jonathan Clayden (Oxford University Press)

In this example, phenylboronic acid reacts with bromobenzene to form biphenyl. Pd(dcppe)(OAc)2 facilitates the reaction by activating the participating bonds and enabling the formation of the new carbon-carbon bond.

Hydrogenation Reactions

Pd(dcppe)(OAc)2 can also function as a catalyst for hydrogenation reactions. In these reactions, an alkene (a molecule with a carbon-carbon double bond) or alkyne (a molecule with a carbon-carbon triple bond) is converted to its corresponding alkane (a saturated hydrocarbon) by adding hydrogen gas (H2).

Here's an example of a hydrogenation reaction catalyzed by Pd(dcppe)(OAc)2:

Reference: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg (Springer)

In this example, cyclohexene is hydrogenated to cyclohexane. Pd(dcppe)(OAc)2 helps the reaction proceed by weakening the pi bond in the alkene, allowing for the addition of hydrogen.

Other Applications

Pd(dcppe)(OAc)2 finds use in various other scientific research applications, including:

  • Hydroamination reactions: formation of carbon-nitrogen bonds
  • Heck reactions: formation of carbon-carbon bonds between an alkene and an aryl halide
  • Sonogashira couplings: formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide

Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is an organometallic compound featuring palladium coordinated with two acetate ligands and two dicyclohexylphenylphosphine ligands. This compound belongs to a class of palladium complexes that are widely studied for their catalytic properties in various organic reactions. The general formula can be expressed as \text{Pd OAc 2 PPh 2C 6H 10})_2}, where OAc represents the acetate group and PPh represents the dicyclohexylphenylphosphine.

The structure of this compound allows for significant electronic and steric effects, making it particularly useful in catalysis. The dicyclohexylphenylphosphine ligands provide stability to the palladium center while also influencing its reactivity.

Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is utilized primarily as a catalyst in several important organic reactions, including:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
  • Heck Reaction: It facilitates the coupling of alkenes with aryl halides, leading to substituted alkenes.
  • Sonogashira Coupling: This reaction is used for the coupling of terminal alkynes with aryl halides to form substituted alkynes.
  • C-H Activation: The complex can activate C-H bonds, enabling functionalization of hydrocarbons.

These reactions are crucial in synthetic organic chemistry for constructing complex molecules, including pharmaceuticals and agrochemicals.

The synthesis of bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium typically involves the following steps:

  • Preparation of Dicyclohexylphenylphosphine: This ligand can be synthesized through a reaction involving phenol and cyclohexyl bromide in the presence of a base.
  • Formation of Palladium Acetate: Palladium acetate can be prepared by reacting palladium salts with acetic acid.
  • Ligand Coordination: The final complex is formed by combining palladium acetate with dicyclohexylphenylphosphine under controlled conditions, often in a solvent like dichloromethane or ethanol.

This multi-step synthesis allows for precise control over the ligand environment around the palladium center, which is critical for its catalytic activity.

Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium has several applications, particularly in:

  • Catalysis: Its primary use lies in facilitating various cross-coupling reactions important in organic synthesis.
  • Material Science: It may be used in the development of new materials through polymerization processes.
  • Pharmaceutical Development: The compound can be instrumental in synthesizing complex pharmaceutical agents via its catalytic properties.

Interaction studies involving bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium focus on its reactivity with different substrates during catalysis. These studies often employ techniques such as:

  • NMR Spectroscopy: To monitor changes in chemical shifts and identify reaction intermediates.
  • Mass Spectrometry: To analyze product formation and determine molecular weights.
  • Kinetic Studies: To evaluate the rate of reactions and understand the mechanism of catalysis.

Such studies help elucidate how variations in ligand structure or reaction conditions affect catalytic efficiency.

Several organometallic compounds share structural similarities with bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium. Here are some notable examples:

Compound NameStructureUnique Features
Palladium(II) Acetate\text{Pd OAc 2}Simple acetate coordination without phosphine ligands; used widely as a precursor.
Tetrakis(triphenylphosphine)palladium(0)\text{Pd PPh 3 4}Features four triphenylphosphine ligands; known for its stability and use in catalysis.
Bis(diphenylphosphino)ferrocene dichloropalladium(II)\text{PdCl 2 PPh 2C 5H 5 2}Contains ferrocene moiety; exhibits unique electronic properties due to ferrocene's redox behavior.

Each of these compounds has distinct characteristics that influence their reactivity and applications in catalysis, highlighting the unique role that bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium plays in synthetic chemistry.

Dates

Modify: 2023-08-19

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